2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an ethoxycarbonyl group, a ketone group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the indazole core. This is followed by the introduction of the ethoxycarbonyl group through esterification reactions. The final step involves the oxidation of the intermediate compound to introduce the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Methoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid
- 2-(3-(Ethoxycarbonyl)-7-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid
Uniqueness
2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-7-oxo-5,6-dihydro-4H-indazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-12(18)10-7-4-3-5-8(15)11(7)14(13-10)6-9(16)17/h2-6H2,1H3,(H,16,17) |
InChI Key |
NHYNGUZYFQFQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.